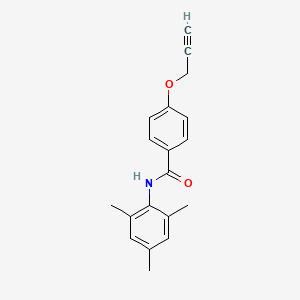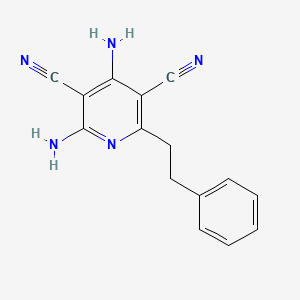
2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring substituted with amino groups at positions 2 and 4, a phenylethyl group at position 6, and nitrile groups at positions 3 and 5
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents .
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures and as a building block for various organic molecules.
Materials Science: Its derivatives are studied for their optical properties, such as fluorescence, which can be useful in the development of new materials for electronic and photonic applications .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile typically involves the nucleophilic substitution of bromine in 4-amino-2-bromo-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile with ammonia. This reaction is carried out in an autoclave at 110°C for 6 hours, yielding the desired compound in good yields (73-85%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and nitrile groups.
Condensation Reactions: The nitrile groups can participate in condensation reactions to form imines or other nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Aqueous ammonia or primary and secondary amines are commonly used as nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with amine or amide functionalities.
Wirkmechanismus
The mechanism of action of 2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles: These compounds have similar structures but with different aryl groups at position 6.
2,4-Diaminopyrimidine Derivatives: These compounds have a pyrimidine ring instead of a pyridine ring and exhibit similar chemical reactivity and biological activity .
Uniqueness
2,4-Diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the phenylethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature can also influence its binding affinity to molecular targets, making it a valuable compound for drug development and other applications.
Eigenschaften
IUPAC Name |
2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-8-11-13(7-6-10-4-2-1-3-5-10)20-15(19)12(9-17)14(11)18/h1-5H,6-7H2,(H4,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNRHLYLPWLAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C(=C(C(=N2)N)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
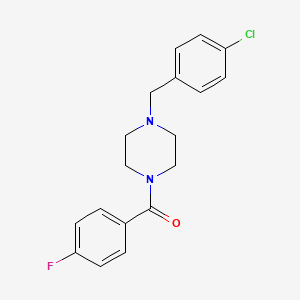
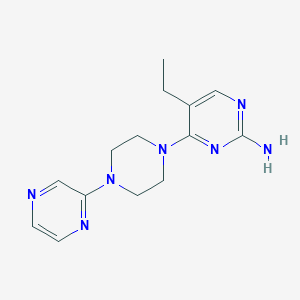
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)
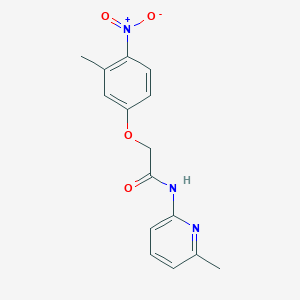
![[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate](/img/structure/B5568659.png)
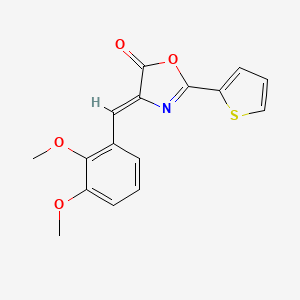
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)
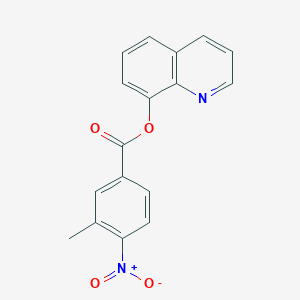
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B5568678.png)
![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)
![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)
![1-[2-oxo-2-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B5568706.png)
![N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-phenoxyacetamide](/img/structure/B5568708.png)
